

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydrazinylbenzenesulfonic Acid

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Compound of Interest

Compound Name: 3-Hydrazinylbenzenesulfonic acid

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Introduction: Unveiling a Versatile Synthetic Intermediate

3-Hydrazinylbenzenesulfonic acid (CAS No. 138-30-7) is an organic compound of significant interest in synthetic and medicinal chemistry.[1][2] Characterized by a benzene ring substituted with both a hydrazine ($-NHNH_2$) and a sulfonic acid ($-SO_3H$) group at the meta positions, this molecule possesses a unique duality in its chemical nature.[1] The sulfonic acid moiety imparts high water solubility, a desirable trait for aqueous-phase reactions and biological assays, while the hydrazine group serves as a highly reactive nucleophile and a versatile handle for chemical modifications.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of **3-Hydrazinylbenzenesulfonic acid**. It moves beyond a simple recitation of data to offer insights into the causality behind its characteristics and the experimental methodologies required for its analysis. For professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount for optimizing reaction conditions, ensuring compound stability, developing analytical methods, and predicting its behavior in various chemical and biological systems.

Chemical Identity and Molecular Structure

The foundational step in understanding a compound is to establish its precise chemical identity.

3-Hydrazinylbenzenesulfonic acid is systematically identified by several key descriptors that ensure unambiguous communication in research and development.

Key Identifiers:

- CAS Number: 138-30-7[1][2]
- Molecular Formula: $C_6H_8N_2O_3S$ [1][4]
- Common Synonyms: m-Hydrazinobenzenesulfonic acid, 3-Hydrazino Benzenesulfonic Acid, Phenylhydrazine-3-sulfonic acid.[1][2]

The spatial arrangement of its atoms dictates its reactivity and interactions. The structure features a central benzene ring with the electron-donating hydrazine group and the strongly electron-withdrawing sulfonic acid group positioned at carbons 1 and 3, respectively.

Caption: Molecular structure of **3-Hydrazinylbenzenesulfonic acid**.

Core Physicochemical Properties

The bulk properties of a compound are critical for its practical application, from storage and handling to its function as a reagent. The data below is synthesized from various chemical suppliers and databases. It is important to note that experimental values can vary slightly between sources.

Property	Value	Source(s)
Molecular Weight	188.20 g/mol	[1][2][4]
Appearance	Light brown to green-yellow solid/powder	[1][3]
Density	1.583 g/cm ³	[2]
Melting Point	Data not available for 3-isomer. (Isomer 4-Hydrazinylbenzenesulfonic acid melts at ~285-287°C)	[2][5]
Boiling Point	Data not available	[2]
Water Solubility	Soluble	[1]
LogP	2.07300	[2]

Expert Insights:

- **Solubility:** The presence of the highly polar sulfonic acid group dominates the molecule's solubility profile, rendering it soluble in water.[1][3] This is a significant advantage over other hydrazine derivatives (like phenylhydrazine), allowing for its use in aqueous media without the need for co-solvents, which is particularly beneficial in biological and pharmaceutical contexts.
- **Melting Point:** While data for the 3-isomer is scarce, the high melting point of the 4-isomer suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the hydrazine and sulfonic acid groups, as well as ionic interactions in its zwitterionic form.
- **Acidity and Basicity (pKa):** A precise experimental pKa value is not readily available in the literature. However, the molecule is amphoteric. The sulfonic acid group is strongly acidic (for context, the predicted pKa of the sulfonic acid proton in the 4-isomer is -0.66), meaning it will be deprotonated (as -SO_3^-) in all but the most acidic conditions.[6] The hydrazine moiety provides a basic site, capable of being protonated in acidic solutions. This dual nature is critical for its role in acid-base catalysis and for controlling its charge state in solution, which affects properties like solubility and chromatographic behavior.

Reactivity, Stability, and Handling

Reactivity Profile: The compound's utility stems from the reactivity of its two functional groups.

- **Hydrazine Group:** This group is a potent nucleophile, readily participating in condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is the basis for its use as an analytical reagent for detecting carbonyl compounds.^{[1][3]} It is also the key functional group for building more complex molecules in pharmaceutical and dye synthesis.^{[3][4]}
- **Aromatic Ring:** The ring can undergo electrophilic aromatic substitution, although the strongly deactivating sulfonic acid group will direct incoming electrophiles and influence the reaction rate.

Stability and Storage: **3-Hydrazinylbenzenesulfonic acid** requires careful handling to maintain its integrity.

- **Hygroscopicity:** The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.^{[7][8]}
- **Air Sensitivity:** It is also listed as air-sensitive.^[7] Hydrazines, in general, can be susceptible to oxidation.
- **Recommended Storage:** For these reasons, it must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool (2-8°C), dry place.^{[3][4][8]}

Safety and Handling: As with all hydrazine derivatives, appropriate safety protocols are mandatory.

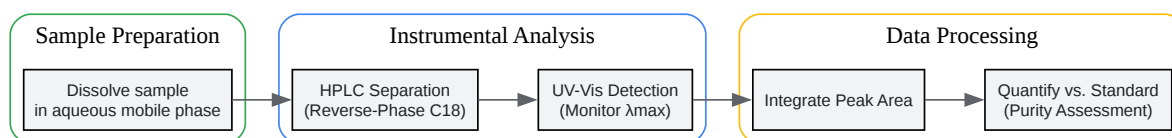
- **Hazards:** The compound is harmful if swallowed and causes skin and serious eye irritation.^{[7][9]} It may also cause respiratory irritation.^{[7][10]} It is crucial to note that many hydrazine compounds are considered potentially toxic and carcinogenic.^[1]
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles with side shields, and a lab coat.^{[7][9]} Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^{[7][10]}

Analytical Methodologies

Characterization and quantification of **3-Hydrazinylbenzenesulfonic acid** require a combination of chromatographic and spectroscopic techniques. The choice of method is dictated by the analytical need, whether for purity assessment, structural confirmation, or quantification in a complex matrix.

Common Analytical Techniques:

- **Chromatography (HPLC):** High-Performance Liquid Chromatography is the method of choice for assessing purity and for quantification. Given the compound's polarity, a reverse-phase (e.g., C18) column with an aqueous mobile phase containing an acid modifier (like formic or trifluoroacetic acid) is a logical starting point. Detection is typically achieved using a UV-Vis spectrophotometer.
- **Spectroscopy (NMR, IR):** Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for unambiguous structural confirmation.[3][4] ^1H and ^{13}C NMR will confirm the aromatic substitution pattern and the presence of the hydrazine protons, while IR spectroscopy will show characteristic peaks for N-H, S=O, and aromatic C-H bonds.
- **Mass Spectrometry (MS):** MS provides accurate molecular weight information and fragmentation patterns that can further aid in structural elucidation.[11]



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Caption: A typical analytical workflow for purity assessment using HPLC.

Experimental Protocol: Synthesis via Diazotization

While a specific protocol for the 3-isomer is not detailed in the search results, a robust and widely applicable method for synthesizing hydrazinylbenzenesulfonic acids involves the

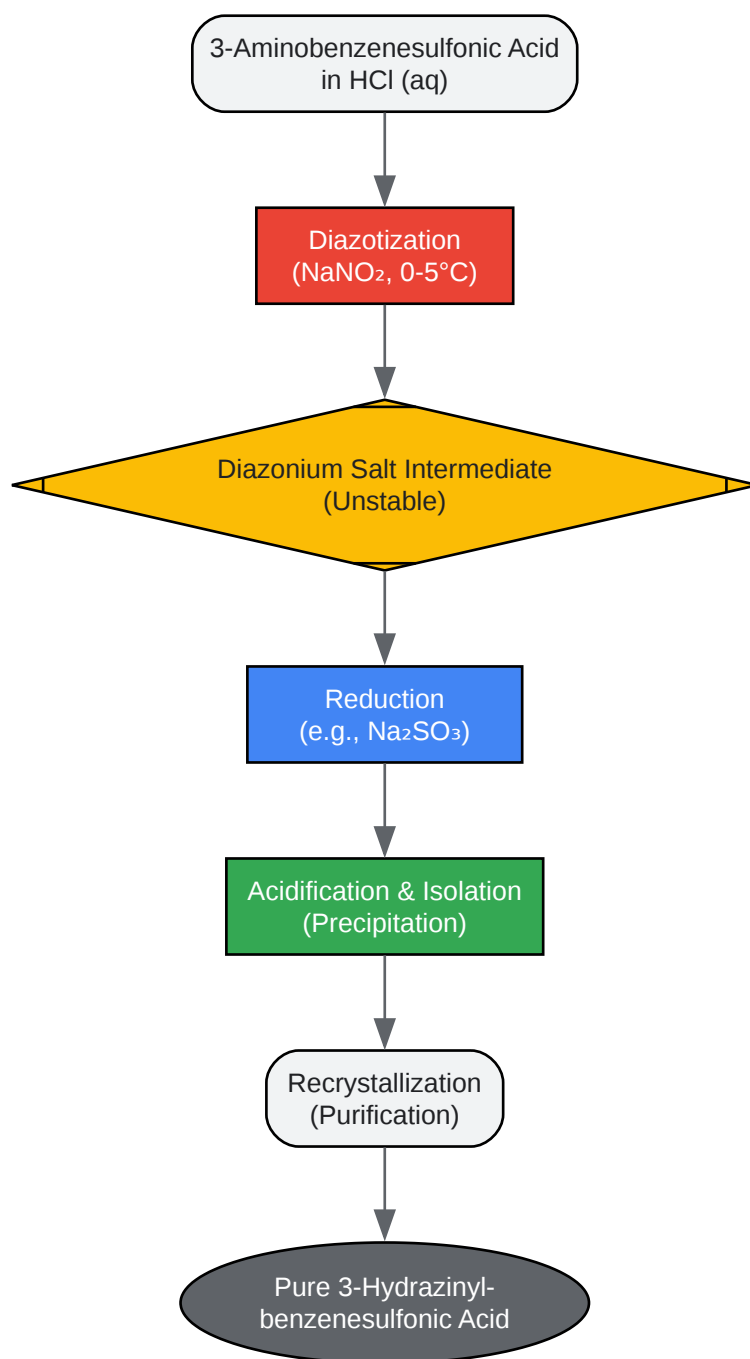
diazotization of the corresponding aminobenzenesulfonic acid, followed by reduction. The following is a representative protocol adapted from established procedures for the 4-isomer, illustrating the critical chemical principles.[\[5\]](#)[\[12\]](#)

Principle: 3-Aminobenzenesulfonic acid is converted to a diazonium salt using nitrous acid at low temperatures. This highly reactive intermediate is then reduced, typically with sodium sulfite or stannous chloride, to yield the target hydrazine derivative. The low temperature of the diazotization step is critical to prevent the unstable diazonium salt from decomposing.

Step-by-Step Methodology:

- **Diazotization:**
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzenesulfonic acid in dilute hydrochloric acid.
 - Cool the suspension to 0-5°C using an ice-salt bath. Maintaining this low temperature is crucial for the stability of the diazonium salt intermediate.[\[5\]](#)
 - Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to keep the temperature below 5°C.
 - Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete to ensure the reaction goes to completion. The formation of the diazonium salt is the key intermediate step.
- **Reduction:**
 - In a separate vessel, prepare a reducing solution. A common choice is a solution of sodium sulfite or sodium metabisulfite in water, made slightly alkaline.
 - Slowly add the cold diazonium salt solution from Step 1 to the reducing solution. The temperature should be carefully monitored and controlled as this reaction can be exothermic.
 - Once the addition is complete, allow the reaction to stir, potentially with gentle warming, to drive the reduction to completion.[\[5\]](#)

- Isolation and Purification:
 - Acidify the reaction mixture with concentrated hydrochloric acid. This protonates the product and causes it to precipitate out of the solution.
 - Heat the mixture to boiling to ensure complete reaction and then allow it to cool slowly to maximize crystallization.[5]
 - Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
 - The crude product can be further purified by recrystallization from boiling water, often with the addition of activated carbon to remove colored impurities, yielding the final product.[5]



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Caption: Key stages in the synthesis of **3-Hydrazinylbenzenesulfonic acid**.

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